![molecular formula C19H14F3N5OS B3004278 2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1359108-87-4](/img/structure/B3004278.png)
2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and creation of new compounds, evaluated against various cancer cell lines . The process involves molecular docking studies to investigate the binding modes of the proposed compounds with the DNA active site .Molecular Structure Analysis
The molecular structure of these compounds is designed to effectively bind with the active site of DNA . The data obtained from biological testing highly correlates with those obtained from the molecular modeling studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The most active derivatives were evaluated for their DNA binding activities .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure . These properties can influence their biological activity and their interaction with DNA .Scientific Research Applications
Anticancer Activity
This compound and its derivatives have been studied for their potential as anticancer agents . They exhibit DNA intercalation activities, which can disrupt the replication of cancer cells. For instance, certain derivatives have shown promising results against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines . These compounds could serve as templates for future anticancer drugs.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how these compounds interact with biological targets. The triazoloquinoxaline derivatives have been docked with DNA active sites to investigate their binding modes. This helps in predicting their efficacy and optimizing their structures for better anticancer activities .
In Silico ADMET Profiles
The in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds are evaluated to predict their pharmacokinetic properties. This is essential for determining their safety and effectiveness as potential drugs .
Anti-Proliferative Evaluations
The anti-proliferative effects of these compounds are tested on various cancer cell lines. Compounds with significant anti-proliferative activities can inhibit the growth and spread of cancer cells, making them potential candidates for anticancer therapy .
c-Met Kinase Inhibition
Some derivatives of this compound have been identified as potential c-Met kinase inhibitors. The c-Met kinase is a protein that plays a role in cancer cell growth and survival. Inhibiting this kinase can lead to the development of new cancer therapies .
Antimicrobial Studies
Apart from anticancer applications, these compounds have also been explored for their antimicrobial properties. They could potentially lead to the development of new bactericides against plant pathogens, contributing to agricultural biosecurity .
Future Directions
properties
IUPAC Name |
2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5OS/c1-11-25-26-17-18(24-14-8-4-5-9-15(14)27(11)17)29-10-16(28)23-13-7-3-2-6-12(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLIFLNRVDRWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
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